molecular formula C17H14Cl2N2O2S B2615890 3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1219904-24-1

3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2615890
CAS No.: 1219904-24-1
M. Wt: 381.27
InChI Key: HCJJALFPTKMPBW-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic organic compound characterized by the presence of dichlorophenyl, furan, and thiophene groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves the following steps:

    Formation of the Urea Backbone: The initial step involves the reaction of 3,4-dichloroaniline with an isocyanate derivative to form the urea backbone.

    Attachment of Furan and Thiophene Groups: The furan-2-ylmethyl and thiophen-3-ylmethyl groups are introduced through nucleophilic substitution reactions, where the urea derivative reacts with furan-2-ylmethyl chloride and thiophen-3-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: It is studied for its potential use in the development of advanced materials, such as organic semiconductors or polymers with unique electronic properties.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)urea: Lacks the thiophen-3-ylmethyl group, which may result in different chemical and biological properties.

    3-(3,4-Dichlorophenyl)-1-(thiophen-3-ylmethyl)urea: Lacks the furan-2-ylmethyl group, which may affect its reactivity and applications.

    1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea: Lacks the dichlorophenyl group, which may influence its overall stability and activity.

Uniqueness

3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is unique due to the presence of all three functional groups (dichlorophenyl, furan, and thiophene) attached to the urea backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2S/c18-15-4-3-13(8-16(15)19)20-17(22)21(9-12-5-7-24-11-12)10-14-2-1-6-23-14/h1-8,11H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJJALFPTKMPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CC2=CSC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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